2-Bromo-5-(bromomethyl)thiazole
Overview
Description
2-Bromo-5-(bromomethyl)thiazole is a chemical compound that belongs to the thiazole family, which is a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen as heteroatoms. Thiazoles are known for their importance in medicinal chemistry and as building blocks for various biologically active compounds .
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various synthetic protocols. For instance, a new synthon, 1,3-dibromo-1,1-difluoro-2-propanone, has been reported for the preparation of bromodifluoromethyl-substituted thiazoles, which are valuable in drug discovery . Another approach involves the domino synthesis of thiazolo-fused heterocycles via intramolecular heteroannulation of in-situ-generated 2-(het)aryl-4-amino-5-functionalized thiazoles . Additionally, a rapid and efficient synthesis method for stable isotope-labeled 5-(hydroxymethyl)thiazole has been developed, which could be adapted for the synthesis of related thiazole compounds .
Molecular Structure Analysis
Thiazole derivatives exhibit a variety of molecular structures, depending on the substituents attached to the thiazole core. For example, the crystal structure analysis of a related compound, 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, reveals the presence of dihedral angles between the thiazole ring and adjacent aromatic rings, which can influence the compound's properties10.
Chemical Reactions Analysis
Thiazole compounds can undergo a range of chemical reactions. The reactivity of 2-amino-5-bromo-1,3,4-thiadiazoles, for instance, demonstrates their potential as ambident nucleophiles in alkylation, acylation, and nitrosation reactions . Moreover, 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles can be functionalized through reactions with various nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and substituents. For example, some thiazole-containing aromatic heterocyclic compounds exhibit fluorescence, which can be tuned by modifying the electron-donating and electron-withdrawing groups . The cadmium (II) complex derived from a thiazole-based azo ligand demonstrates specific coordination chemistry and potential biological activity .
Scientific Research Applications
Synthesis and Functionalization
- 2-Alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes react with N-bromosuccinimide to form 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles. This reaction is used for the selective synthesis of 5-methyl-functionalized derivatives (Litvinchuk et al., 2018).
Fluorescent Compounds Synthesis
- A family of linear asymmetrical D-π-A and symmetrical D-π-D types of thiazole-based aromatic heterocyclic fluorescent compounds has been designed and prepared. These compounds demonstrate adjustable electronic properties and potential applications in photophysical and electrochemical fields (Tao et al., 2013).
Generation and Trapping
- 4-(Bromomethyl)-5-(dibromomethyl)thiazole can be prepared and used for trapping with dienophiles, leading to the formation of 6-substituted-4,5-dihydrobenzothiazoles and other derivatives. This has implications in regioselective cycloadditions and structural analysis (Al Hariri et al., 1997).
Ultrasonic and Thermally Mediated Synthesis
- Novel 2-amino-1,3-thiazole-5-carboxylates have been synthesized using ultrasonic and thermally mediated nucleophilic displacement. This method offers a high-yield, efficient approach for preparing these compounds (Baker & Williams, 2003).
Bioactivity Studies
- Cadmium (II) complex derived from azo ligand 2-[2-(5-Bromo Thiazolyl) Azo]-5-Dimethyl Amino Benzoic Acid shows promising antibacterial and antifungal activities. This study highlights the potential of such complexes in biomedical applications (Jaber et al., 2021).
Stable Isotope Labeling
- 5-(Hydroxymethyl)thiazole, a versatile building block for biologically active compounds, has been synthesized in a stable isotope labeled form. This method is essential for creating labeled compounds for further biological studies (Lin et al., 2009).
Safety And Hazards
2-Bromo-5-(bromomethyl)thiazole is classified as dangerous. It can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
2-Bromo-5-(bromomethyl)thiazole has been used in the synthesis of various drugs and biologically active agents . It has also been used as a starting reagent in the synthesis of 2-cyanothiazole via copper-catalyzed cyanation . Therefore, it has potential applications in the development of new pharmaceuticals and other biologically active compounds.
properties
IUPAC Name |
2-bromo-5-(bromomethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NS/c5-1-3-2-7-4(6)8-3/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHRYECWWYONCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431236 | |
Record name | 2-bromo-5-(bromomethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(bromomethyl)thiazole | |
CAS RN |
131748-91-9 | |
Record name | 2-bromo-5-(bromomethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-(bromomethyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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